molecular formula C6H8O4 B1611618 Ethyl 2,3-dioxobutanoate CAS No. 1723-25-7

Ethyl 2,3-dioxobutanoate

Cat. No.: B1611618
CAS No.: 1723-25-7
M. Wt: 144.12 g/mol
InChI Key: TYEPWEZRMUOMJT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is a diester of butanedioic acid and is characterized by the presence of two oxo groups at the 2 and 3 positions of the butanoate chain. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Scientific Research Applications

Ethyl 2,3-dioxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

Ethyl 2,3-dioxobutanoate is a chemical compound with the formula C6H8O4 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known to be used in various chemical reactions as a reagent .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it has been used in a reaction with pyrazine aldehyde and ammonium acetate, where the mixture was heated under stirring at 70°C for 3 hours .

Biochemical Pathways

Its use in chemical reactions suggests that it may play a role in various biochemical synthesis processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. In the reaction with pyrazine aldehyde and ammonium acetate, it contributes to the formation of a new compound .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature and pH. For example, in the reaction with pyrazine aldehyde and ammonium acetate, the reaction mixture was heated at 70°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from the deprotonation of ethyl acetoacetate, reacts with an alkyl halide to form the desired product. The reaction typically occurs under basic conditions using sodium ethoxide in ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanedioic acid derivatives. The process includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester product. The reaction is conducted under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted esters and amides.

Comparison with Similar Compounds

Ethyl 2,3-dioxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Both compounds contain ester groups and are used in similar synthetic applications. ethyl acetoacetate has only one oxo group, making it less reactive in certain reactions.

    Diethyl malonate: This compound also contains two ester groups but differs in its reactivity and applications. Diethyl malonate is primarily used in malonic ester synthesis, while this compound is more versatile in its reactivity.

Uniqueness: this compound’s unique structure, with two oxo groups, provides it with distinct reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,3-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPWEZRMUOMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482873
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1723-25-7
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 g portion of ethyl acetoacetate in 60 ml of acetic acid was stirred at 0° C. to 10° C., as a solution of 30 g of sodium nitrite in 50 ml of water was added dropwise. When addition was complete, the mixture was stirred at 0° to 10° C. for 30 minutes and then diluted with 300 ml of ice water. The mixture was stirred for 2 hours and then extracted with 500 ml of dichloromethane. The dichloromethane layer was separated, washed with two 500 ml portions of ice water, dried, filtered and evaporated in vacuo. The residual oil was stirred vigorously with 200 ml of hexane and the resulting solid collected, washed with hexane and air dried, giving 31.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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